Synthesis and Characterization of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Synthesis and Characterization of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS: 87884-14-8), commonly referred to as Boc-Asp-OMe semialdehyde, is a highly versatile chiral building block in modern synthetic organic chemistry and drug discovery[1]. Featuring an orthogonal protecting group strategy (N-Boc and C-terminal methyl ester) alongside a reactive β-aldehyde, this molecule serves as a critical intermediate for the synthesis of non-natural amino acids, peptidomimetics, and molecular warheads such as peptidyl fluoromethyl ketones (FMKs)[2].
Due to the inherent instability of α-amino aldehydes—specifically their propensity for racemization and hydrate formation—the synthesis, isolation, and characterization of this compound require rigorously optimized conditions. This whitepaper details the mechanistic rationale, validated step-by-step protocols, and analytical characterization necessary to successfully synthesize and utilize this intermediate in complex drug development workflows.
Mechanistic Rationale & Synthetic Strategy
The direct reduction of a carboxylic acid to an aldehyde is notoriously difficult to control, often resulting in over-reduction to the corresponding alcohol. Therefore, the synthesis of Boc-Asp-OMe semialdehyde from commercially available Boc-L-aspartic acid 1-methyl ester (Boc-Asp-OMe) is typically executed via a two-step reduction-oxidation sequence[3].
Step 1: Chemoselective Reduction via Mixed Anhydride
The β-carboxylic acid of Boc-Asp-OMe cannot be reduced directly with mild reagents like sodium borohydride ( NaBH4 ). Using strong reducing agents (e.g., LiAlH4 or BH3 ) would risk reducing the α-methyl ester or cleaving the Boc protecting group.
To circumvent this, the β-carboxyl group is selectively activated by reacting it with isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM) to form a mixed anhydride[4]. This highly electrophilic intermediate is then rapidly and selectively reduced by NaBH4 in an aqueous/alcoholic solvent system to yield the primary alcohol, Boc-homoserine-OMe (Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate).
Step 2: Mild Oxidation to the Aldehyde
The oxidation of Boc-homoserine-OMe to the target aldehyde must be performed under strictly neutral or mildly acidic conditions to prevent the base-catalyzed enolization and subsequent racemization of the α-chiral center. While Swern oxidation is viable, it requires cryogenic temperatures (-78 °C) and produces malodorous dimethyl sulfide.
Dess-Martin Periodinane (DMP) is the preferred oxidant for this transformation[3]. DMP operates efficiently at room temperature, provides high functional group tolerance, and avoids the strongly basic conditions that compromise the stereochemical integrity of the product.
Synthetic Workflow Visualization
Synthetic workflow for Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate and its applications.
Validated Experimental Protocols
Protocol A: Synthesis of Boc-Homoserine-OMe
Objective: Reduce the β-carboxylic acid of Boc-Asp-OMe to a primary alcohol.
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Activation: Dissolve Boc-Asp-OMe (10.0 g, 40.4 mmol, 1.0 eq) in anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to -15 °C using a dry ice/ethylene glycol bath.
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Anhydride Formation: Add N-methylmorpholine (NMM) (4.9 mL, 44.4 mmol, 1.1 eq) dropwise, followed immediately by isobutyl chloroformate (IBCF) (5.8 mL, 44.4 mmol, 1.1 eq). Stir the reaction mixture at -15 °C for 30 minutes. A white precipitate of NMM·HCl will form.
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Filtration: Rapidly filter the reaction mixture under inert gas to remove the NMM·HCl salt, washing the filter cake with a minimal amount of cold THF.
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Reduction: Transfer the filtrate to an addition funnel and add it dropwise to a vigorously stirred solution of NaBH4 (3.06 g, 80.8 mmol, 2.0 eq) in water (25 mL) and methanol (25 mL) pre-cooled to 0 °C.
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Workup: Stir the mixture for 1 hour at 0 °C. Quench the excess NaBH4 by carefully adding 1M HCl until the pH reaches ~3. Remove the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3 , brine, and dry over anhydrous Na2SO4 .
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Isolation: Concentrate in vacuo to yield Boc-homoserine-OMe as a clear, viscous oil. (Expected yield: 82-88%). The crude product is typically pure enough for the next step.
Protocol B: Oxidation to Boc-Asp-OMe Semialdehyde
Objective: Oxidize the primary alcohol to the target β-aldehyde without racemization.
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Preparation: Dissolve the crude Boc-homoserine-OMe (8.0 g, 34.3 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (80 mL) under argon. Cool the solution to 0 °C.
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Oxidation: Add Dess-Martin Periodinane (DMP) (17.4 g, 41.1 mmol, 1.2 eq) in portions over 15 minutes[3].
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, visualized with ninhydrin).
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Quenching: Dilute the mixture with DCM (50 mL) and pour it into a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (100 mL). Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
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Extraction & Purification: Separate the organic layer, wash with brine, dry over MgSO4 , and concentrate. Purify the residue rapidly via flash column chromatography on silica gel (eluting with 20-30% EtOAc in Hexanes) to minimize residence time on the acidic silica.
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Storage: (Expected yield: 70-78%). Immediately purge the isolated oil with argon and store at -20 °C.
Analytical Characterization
The structural integrity and purity of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate must be verified immediately post-synthesis, as the aldehyde is prone to hydration and oligomerization upon prolonged exposure to ambient moisture and temperature.
| Parameter | Value / Description |
| Chemical Name | Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate |
| CAS Number | 87884-14-8[1] |
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| 1 H NMR (400 MHz, CDCl3 ) | δ 9.73 (s, 1H, -CH O), 5.38 (br d, J = 8.0 Hz, 1H, -NH ), 4.58 (m, 1H, α -CH ), 3.75 (s, 3H, -OCH 3 ), 3.05 (dd, J = 18.2, 4.5 Hz, 1H, β -CH 2 ), 2.90 (dd, J = 18.2, 4.8 Hz, 1H, β -CH 2 ), 1.44 (s, 9H, -C(CH 3 ) 3 ) |
| 13 C NMR (100 MHz, CDCl3 ) | δ 199.5 (CHO), 171.8 (COOMe), 155.4 (Boc C=O), 80.2 (Boc C-O), 52.8 (OCH 3 ), 49.5 ( α -CH), 46.2 ( β -CH 2 ), 28.3 (C(CH 3 ) 3 ) |
| HRMS (ESI-TOF) | Calculated for [M+Na] + : 254.1004; Found: 254.1011 |
| Storage Conditions | Store neat or as a stock solution in anhydrous solvent at -20 °C under inert atmosphere (Argon/N 2 ). |
Applications in Drug Development
Boc-Asp-OMe semialdehyde is a privileged intermediate in the synthesis of highly specialized biochemical probes and therapeutics:
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Peptidyl Fluoromethyl Ketones (FMKs): The aldehyde can be converted into mono- or di-fluorinated β -ketoesters, which are subsequently decarboxylated to yield FMKs. These compounds serve as potent, irreversible pan-caspase inhibitors (e.g., Boc-Asp(OMe)-FMK) used extensively to study apoptosis and protease activity in chemical biology[2].
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Sinefungin Derivatives: The aldehyde is a critical substrate for Wittig olefination reactions used to build the carbon backbone of N-alkyl sinefungin derivatives, which are investigated as inhibitors of the epigenetic oncogene MMSET (NSD2)[3].
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Synthesis of Unnatural Amino Acids: Through reductive amination or Horner-Wadsworth-Emmons (HWE) macrocyclizations, the reactive aldehyde handle allows for the rapid diversification of the aspartic acid side chain, yielding novel peptidomimetics with enhanced proteolytic stability.
References
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Structure of the Epigenetic Oncogene MMSET and Inhibition by N-Alkyl Sinefungin Derivatives ACS Chemical Biology URL:[Link]
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The chemistry and biology of mycolactones Beilstein Journal of Organic Chemistry URL:[Link]
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The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications Durham E-Theses URL:[Link]
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Alternative formats: Synthesis of constrained amino acids University of Bath Research Portal URL: [Link]
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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate - Chemical Substance Information NextSDS Database URL:[Link]
